5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyrazolo[4,3-b]pyridine core. It is a solid compound with significant applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of 5-bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine. The iodination process can be carried out using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of multiple halogen atoms may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-5-iodo-1H-pyrazolo[4,3-b]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. This unique combination of halogens makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H2BrClIN3 |
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Molecular Weight |
358.36 g/mol |
IUPAC Name |
5-bromo-7-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2BrClIN3/c7-3-1-2(8)4-5(10-3)6(9)12-11-4/h1H,(H,11,12) |
InChI Key |
HXTITPWBXBMDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1Br)I)Cl |
Origin of Product |
United States |
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